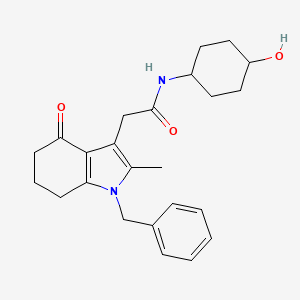
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is a chemical compound that has been widely studied for its potential pharmacological applications. This compound is commonly referred to as BTD and is known to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of BTD is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BTD has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. BTD has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of anxiety, depression, and addiction.
Biochemical and Physiological Effects:
BTD has a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. BTD has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, BTD has been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress.
实验室实验的优点和局限性
BTD has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. BTD has also been extensively studied, and there is a large body of literature on its pharmacological properties. However, there are also some limitations to using BTD in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, BTD has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research involving BTD. One area of research is the development of new compounds that are more potent and selective than BTD. Another area of research is the investigation of the potential use of BTD as a treatment for various diseases, including cancer, diabetes, and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of BTD and its potential side effects in humans. Overall, BTD is a promising compound that has the potential to be a valuable tool for pharmacological research.
合成方法
The synthesis of BTD involves the reaction of 2-(2-phenylethyl)piperidine with 2-aminobenzenesulfonamide in the presence of a base. The resulting compound is then treated with methyl iodide to yield N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. This method has been optimized for high yield and purity and has been used in many studies involving BTD.
科学研究应用
BTD has been extensively studied for its potential pharmacological applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. BTD has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent. In addition, BTD has been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4S/c1-24(15-18-9-10-20-21(14-18)23-26-22-20)19-8-5-12-25(16-19)13-11-17-6-3-2-4-7-17/h2-4,6-7,9-10,14,19H,5,8,11-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFWMMCGJEPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)

![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
